molecular formula C16H16ClNOS B4071542 N-(3-chlorophenyl)-2-[(4-methylphenyl)thio]propanamide

N-(3-chlorophenyl)-2-[(4-methylphenyl)thio]propanamide

Cat. No. B4071542
M. Wt: 305.8 g/mol
InChI Key: UEKWMFXNVDSNQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chlorophenyl)-2-[(4-methylphenyl)thio]propanamide, also known as CMPT, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. CMPT is a propanamide derivative that contains a chlorophenyl group and a thio-substituted methylphenyl group.

Scientific Research Applications

N-(3-chlorophenyl)-2-[(4-methylphenyl)thio]propanamide has been studied extensively for its potential applications in various fields. One of the major areas of research is its use as a potential anticancer agent. Studies have shown that this compound has significant cytotoxic effects on various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been studied for its potential as an anti-inflammatory agent, with promising results in animal models of inflammation. Additionally, this compound has been investigated for its potential as an antifungal and antibacterial agent.

Mechanism of Action

The exact mechanism of action of N-(3-chlorophenyl)-2-[(4-methylphenyl)thio]propanamide is not fully understood, but studies have suggested that it may act by inducing apoptosis (programmed cell death) in cancer cells. This compound has also been shown to inhibit the activity of certain enzymes involved in inflammation, which may contribute to its anti-inflammatory effects. The antifungal and antibacterial activity of this compound may be due to its ability to disrupt the cell membrane of these microorganisms.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce cytotoxicity in cancer cells by causing DNA damage and disrupting the cell cycle. This compound has also been shown to reduce the production of pro-inflammatory cytokines in animal models of inflammation. Additionally, this compound has been shown to have antifungal and antibacterial effects, which may be due to its ability to disrupt the cell membrane of these microorganisms.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-(3-chlorophenyl)-2-[(4-methylphenyl)thio]propanamide is its potential as a novel anticancer agent. This compound has shown significant cytotoxic effects on various cancer cell lines, indicating its potential as a therapeutic agent. Additionally, this compound has shown promising results as an anti-inflammatory, antifungal, and antibacterial agent. However, one of the limitations of this compound is its limited solubility in water, which may affect its bioavailability and efficacy in vivo.

Future Directions

There are several future directions for research on N-(3-chlorophenyl)-2-[(4-methylphenyl)thio]propanamide. One potential area of research is the development of more efficient synthesis methods for this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential as a therapeutic agent for various diseases. Future research may also focus on the development of this compound derivatives with improved solubility and bioavailability. Finally, studies may investigate the potential of this compound as a lead compound for the development of novel drugs with improved pharmacological properties.

properties

IUPAC Name

N-(3-chlorophenyl)-2-(4-methylphenyl)sulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNOS/c1-11-6-8-15(9-7-11)20-12(2)16(19)18-14-5-3-4-13(17)10-14/h3-10,12H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEKWMFXNVDSNQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC(C)C(=O)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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